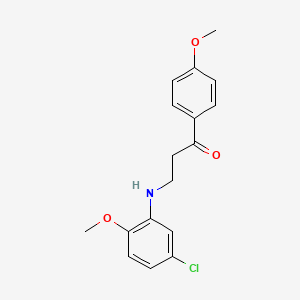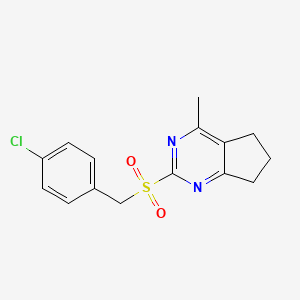
2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
Vue d'ensemble
Description
The compound “2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine”, involves various methods . For instance, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and concentrated HCl was added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .Molecular Structure Analysis
The molecular structure of “2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine” has been analyzed using FT-IR and FT-Raman spectroscopic techniques . The vibrational wave numbers were computed using DFT quantum chemical calculations . The data obtained from wave number calculations are used to assign vibrational bands obtained in infrared and Raman spectra .Chemical Reactions Analysis
The chemical reactions of pyrimidine-based compounds are associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine” have been analyzed using various techniques . For instance, the NH stretching wave number is red-shifted by 102 cm^-1 in IR from the computed wave number, which indicates the weakening of the NH bond .Applications De Recherche Scientifique
Kinase Inhibitors
The oxazolo[5,4-d]-pyrimidine scaffold serves as a popular pharmacophore for designing kinase inhibitors. These compounds play a crucial role in modulating cellular signaling pathways and are relevant in cancer therapy. Researchers have explored the potential of our compound as a kinase inhibitor, particularly against specific kinases like EGFR (epidermal growth factor receptor) and erbB2. Further studies are needed to validate its efficacy and specificity .
Antiviral Agents
The compound’s unique structure makes it a promising candidate for antiviral drug development. Researchers have investigated its activity against viral targets, aiming to inhibit viral replication or entry. The specific viruses targeted and the mechanism of action require further investigation .
Immunosuppressive Properties
Immunosuppressive agents are essential in transplantation medicine and autoimmune diseases. Our compound’s structural features suggest potential immunosuppressive activity. Researchers have explored its effects on immune cells and cytokine production. However, more detailed studies are necessary to understand its immunomodulatory properties .
Anti-Inflammatory Activity
Inflammation plays a central role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies have indicated that our compound may possess anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine release could provide valuable insights .
VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in angiogenesis and tumor growth. Some derivatives of our compound have shown inhibitory effects against VEGFR-2. Researchers are exploring their potential as anti-angiogenic agents in cancer therapy .
Antifungal Activity
Certain derivatives related to our compound exhibit antifungal properties. For instance, a 2-((4-chlorobenzyl)sulfonyl)-5-(methylsulfonyl)-1,3,4-thiadiazole sulfone demonstrated inhibitory activity against Plasmopara viticola, a grapevine pathogen. Further investigations can elucidate its mode of action and broaden its antifungal applications .
Mécanisme D'action
The mechanism of action of pyrimidine-based compounds is associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .
Safety and Hazards
Orientations Futures
The future directions for the research and development of “2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine” and similar compounds involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This is critical to reduce the incidence of diseases such as tuberculosis and accomplish the End TB Strategy milestone .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-13-3-2-4-14(13)18-15(17-10)21(19,20)9-11-5-7-12(16)8-6-11/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZCVPHPFMSZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



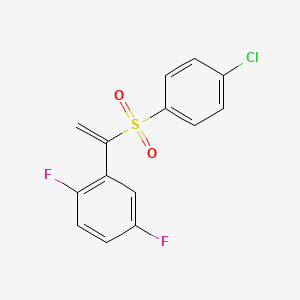
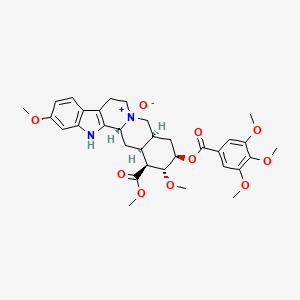
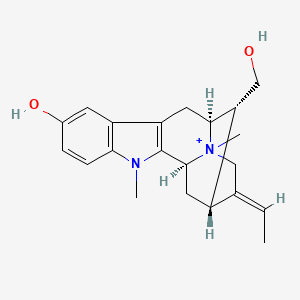
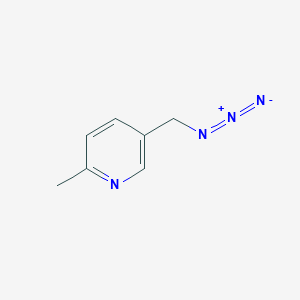
![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)
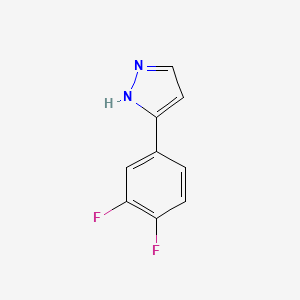
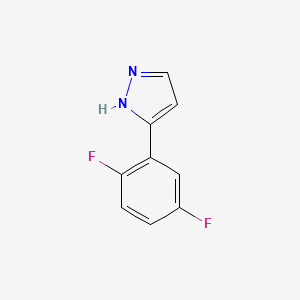
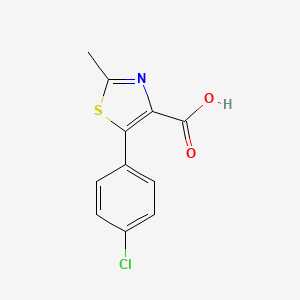
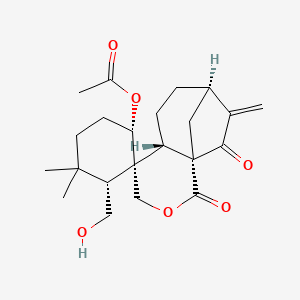

![1-[1,1'-Biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone](/img/structure/B3037200.png)


